molecular formula C9H22O2Si B015442 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol CAS No. 73842-99-6

3-((tert-Butyldimethylsilyl)oxy)propan-1-ol

Cat. No. B015442
CAS RN: 73842-99-6
M. Wt: 190.35 g/mol
InChI Key: NETUFVYVNJNFMU-UHFFFAOYSA-N
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Description

"3-((tert-Butyldimethylsilyl)oxy)propan-1-ol" is a compound of interest in synthetic organic chemistry due to its utility as a silyl ether protecting group. Silyl ethers are commonly used to protect hydroxyl groups in organic synthesis, allowing for selective reactions to occur at other sites within a molecule.

Synthesis Analysis

The synthesis of silyl ether compounds, similar to "3-((tert-Butyldimethylsilyl)oxy)propan-1-ol", involves the reaction of alcohols with silyl chlorides in the presence of a base. This process is widely utilized in the preparation of protected intermediates in the synthesis of complex organic molecules. For instance, the use of tert-butyldimethylsilyl (TBDMS) chloride with alcohols under basic conditions yields TBDMS ethers, which are stable to a variety of reaction conditions (Xiu & Zeng, 2008).

Molecular Structure Analysis

The molecular structure of silyl ether protected compounds is characterized by the presence of a silicon atom connected to oxygen (from the alcohol) and various alkyl or aryl groups. The tert-butyldimethylsilyl group, in particular, is bulky and provides steric protection, influencing the reactivity and stability of the protected alcohol.

Chemical Reactions and Properties

Silyl ether protected alcohols, like "3-((tert-Butyldimethylsilyl)oxy)propan-1-ol", are resistant to a range of reaction conditions, including base and mild acidic environments. They can be deprotected (removal of the silyl group) under acidic conditions, often using fluoride ions, which selectively cleave the silicon-oxygen bond, regenerating the free alcohol (Schmidt et al., 2004).

Scientific Research Applications

  • It can be used for the preparation of 1,3-oxazines or 1,3-oxazolidines under specific kinetic or thermodynamic reaction conditions (Hamdach et al., 2004).

  • It appears as a product in scientific research, specifically in the synthesis of (tert‐Butyldimethylsilyl)Allene (Myers & Zheng, 2003).

  • Its silylation product, 3-(S)-[(tert-butyldiphenylsilyl)oxy]-2-butanone, is used in assay methods to determine enantiomeric purity of ketones (Overman & Rishton, 2003).

  • Lipase TL®-mediated kinetic resolution of this compound efficiently gives enantiomeric excess of both alcohol and acetate, which can be converted to 1-protected glycerols (Aoyagi et al., 2021).

  • Derivatives such as 3-tert-butoxy-propane-1,2-diol, 1,3-di-tert-butoxy-propan-2-ol, and 1,2,3-tri-tert-butoxy-propane are excellent oxygen additives for diesel fuel (Jamróz et al., 2007).

  • The synthesized O-tert-butyldimethylsilyl oxime 3 can detect chemical warfare nerve agents within 5 minutes and show a color change under a hand-held UV lamp (Lee et al., 2012).

  • Oxone in aqueous methanol can selectively cleave primary tert-butyldimethylsilyl ethers at room temperature, useful for deprotecting primary alcohols (Sabitha et al., 1999).

  • 1-[(tert-butyldimethylsilyl)oxy]alkenyl isocyanates can react with electron-deficient dienophiles or tosyl cyanide to give highly functionalized pyridines or uracil or thymine derivatives (Tollenaere & Ghosez, 1998).

Safety And Hazards

3-((tert-Butyldimethylsilyl)oxy)propan-1-ol is classified as a combustible liquid . It has a flash point of 199.0 °F (92.8 °C) in a closed cup . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O2Si/c1-9(2,3)12(4,5)11-8-6-7-10/h10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETUFVYVNJNFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399088
Record name 3-{[tert-Butyl(dimethyl)silyl]oxy}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butyldimethylsilyl)oxy)propan-1-ol

CAS RN

73842-99-6
Record name 3-{[tert-Butyl(dimethyl)silyl]oxy}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(tert-butyldimethylsilyl)oxy]propan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1,3-propanediol (10 mmol), tert-butyldimethylchlorosilane (11 mmol), and imidazole (22 mmol) dissolved in 5 mL of DMF was stirred at room temperature for 16 hours. The mixture was poured into 0.1 M HCl (100 mL) and extracted with ether (3×100 mL). The organic phases were washed with brine (100 mL), dried over anhydrous MgSO4, and concentrated in vacuo. The mixture was purified by flash chromatography to give the product as a colorless oil.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
22 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (0.1 mole) in anhydrous tetrahydrofuran (200 ml) cooled to 0° C. with stirring under an atmosphere of nitrogen is added a solution of 1,3-dihydroxypropane (0.1 mole) in tetrahydrofuran (150 ml) slowly over a period of 1 hour. Then a solution of tert-butyldimethylsilyl chloride (0.1 mole) in tetrahydrofuran (150 ml)is added slowly over a period of 1 hour. Stirring is continued for 6 hours.The mixture is then diluted with ethyl acetate (400 ml), washed with water (100 ml), brine (75 ml), dried and concentrated to afford the title compound.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a stirred solution of 1,3-propanediol (4.8 mL, 66 mmol) in THF (100 mL) was added sodium hydride (60% dispersion in mineral oil, 2.6 g, 66 mmol) followed by tert-butyldimethyl chlorosilane. The solution was allowed to stir for 16 h, and concentrated to an oily residue. Purification by chromatography (40% ethyl acetate in hexanes) afforded title compound (12.3 g). MS (M+H): 191.
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a suspension of sodium hydride (6.29 g, 262 mmol) in dry tetrahydrofuran (400 ml) was added 1,3-propanediol (20.0 g, 262 mmol) over 5 min and the mixture was stirred at room temperature under dry nitrogen for 1.5 hr. t-Butyldimethylsilyl chloride (39.5 g, 262 mmol) was added portionwise and the mixture was stirred at room temperature for 1.5 hr. Saturated sodium chloride solution (300 ml) then ether (500 ml) were added. The organic portion was dried (magnesium sulphate), filtered and the solvent removed. The residue was purified by column chromatography on silica gel eluting with ether-hexane (1:2, 3:2) to afford 3-(t-butyldimethylsilyloxy)propan-1-ol as a colourless liquid (41.2 g, 83%); δH (CDCl3) 0.10 (6H, s, CH3), 0.93 (9H, s, C(CH3)3), 1.80 (2H, qu, J 6 Hz, CH2), 2.37 (1H, br.s, OH), 3.87 ( 4H, m, CH2O ).
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
39.5 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((tert-Butyldimethylsilyl)oxy)propan-1-ol

Citations

For This Compound
46
Citations
P Kocienski - Synfacts, 2016 - thieme-connect.com
Significance: The closing stages of the discovery synthesis of the HIV protease inhibitor MK-8718 depicted features (1) an asymmetric conjugate addition of an organocuprate to the …
C Borgarelli, S Lenaers, WM De Borggraeve, E Ismalaj - Molbank, 2022 - mdpi.com
The 1,4-dihydropyridine is a ubiquitous scaffold employed not only in medicinal chemistry but also in organic synthesis, given its ability to act as a hydrogen transfer reagent, thus …
Number of citations: 5 0-www-mdpi-com.brum.beds.ac.uk
E Vural - 2020 - gcris.iyte.edu.tr
Pharmacophore design to inhibit the interaction between p53 and MDM2 became a novel approach for cancer therapy. p53, known as the guardian of genome, controls the cell cycle …
Number of citations: 2 gcris.iyte.edu.tr
C Parker - 2022 - digitalworks.union.edu
Aldol reactions are one of the most powerful reactions in organic chemistry because of the formation of new carbon-carbon bonds. A downside of aldol reactions is that they generate a …
Number of citations: 0 digitalworks.union.edu
A Matsumoto - 2019 - repository.kulib.kyoto-u.ac.jp
The oxy-Michael addition is one of most important methods for the introduction of oxygen into the β-position of carbonyl compounds. 1 In particular, stereoselective construction of 1, 3-…
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
H Bozoğlu - 2021 - search.proquest.com
The MDM2/p53 is one of the most widely studied protein-protein interaction because of being a valuable target for the development of novel anticancer agents. MDM2 protein is the …
SD Tanpure - 2021 - ir.library.oregonstate.edu
Traditional approaches for the direct preparation of alkenes are unable to fully control either the stereochemical configuration of the carbon-carbon double bond or else the …
Number of citations: 0 ir.library.oregonstate.edu
AM Pollard - 2016 - search.proquest.com
This dissertation describes strategies for synthesizing prostaglandin PGF 2α. Our synthetic design creates the stereochemistry needed for the core and side chains of the target …
AM Pollard - 2016 - digitalcommons.lsu.edu
This dissertation describes strategies for synthesizing prostaglandin PGF2α. Our synthetic design creates the stereochemistry needed for the core and side chains of the target …
Number of citations: 2 digitalcommons.lsu.edu
G Xu, Z Liu, X Wang, T Lu, RL DesJarlais… - Journal of Medicinal …, 2022 - ACS Publications
Activated factor XI (FXIa) inhibitors are promising novel anticoagulants with low bleeding risk compared with current anticoagulants. The discovery of potent FXIa inhibitors with good …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk

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